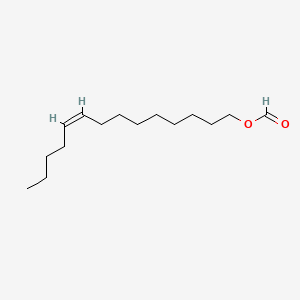

(Z)-9-Tetradecen-1-ol formate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-9-Tetradecen-1-ol formate, also known as this compound, is a useful research compound. Its molecular formula is C17H32O2 and its molecular weight is 268.441. The purity is usually >95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Insect Control

One of the primary applications of (Z)-9-Tetradecen-1-ol formate is as an insect control agent. Research has demonstrated its effectiveness in disrupting mating behaviors of specific agricultural pests:

- Target Pests :

- Corn earworm (Heliothis zea)

- Tobacco budworm (Heliothis virescens)

Case Study: Field Trials

In a series of field trials:

- Males exposed to atmospheres permeated with this compound showed reduced ability to locate pheromone-releasing females.

- The mating rates dropped by over 80% when compared to control groups not exposed to the compound .

Pheromone Research

Beyond pest control, this compound has been studied for its role in pheromone signaling:

Pheromone Receptor Studies

Recent studies have indicated that this compound can act as a "parapheromone," eliciting strong responses from pheromone receptors in moths. For instance, AtraOR1 receptors exhibited heightened sensitivity to this compound compared to natural pheromones, suggesting potential uses in developing new pest management strategies through enhanced pheromone traps .

Synthesis and Formulation

The synthesis of this compound can be achieved through several chemical routes. A common method involves:

- Starting with 8-chloro-1-octanol.

- Protecting the hydroxyl group and reacting it with lithium acetylide.

- Hydrogenating to yield (Z)-9-tetradecen-1-ol.

- Reacting with formic acid to produce this compound .

This synthesis route is important for producing the compound at scale for commercial applications.

Comparative Efficacy Table

| Compound | Target Pest | Efficacy (%) | Study Reference |

|---|---|---|---|

| This compound | Corn earworm | >80% reduction | US4083995A |

| (Z)-11-Hexadecenal | Tobacco budworm | 75% reduction | Environmental Entomology |

| Natural Pheromones | Various moth species | Variable | PLOS ONE |

Propriétés

Numéro CAS |

56218-81-6 |

|---|---|

Formule moléculaire |

C17H32O2 |

Poids moléculaire |

268.441 |

Nom IUPAC |

[(Z)-hexadec-9-enyl] formate |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h7-8,17H,2-6,9-16H2,1H3/b8-7- |

Clé InChI |

QABZUWDJJALYNR-FPLPWBNLSA-N |

SMILES |

CCCCCCC=CCCCCCCCCOC=O |

Pureté |

>95% |

Synonymes |

Z9-14Fo; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.